2-chloro-N-(cyclopropylmethyl)pyridin-4-amine
Overview
Description
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1549879-83-5 . It has a molecular weight of 182.65 and its molecular formula is C9H11ClN2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 182.65 and its molecular formula is C9H11ClN2 .Scientific Research Applications
Tautomeric Equilibrium and Structural Analysis
Studies have explored the structural characteristics and tautomeric equilibrium of related compounds, contributing to the understanding of chemical behavior and reactivity. For instance, N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine was examined, revealing tautomeric equilibrium and coexistence of phenol–imine and keto–amine forms in the solid state, indicated by variations in bond lengths and supported by spectral data (Nazır et al., 2000).
Synthesis of Heterocyclic Compounds
Considerable research focuses on synthesizing novel heterocyclic compounds with potential applications in various fields, including medicinal chemistry. A study demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the potential of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in generating new derivatives through nucleophilic substitution (Palamarchuk et al., 2019). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazo and pyrimidine rings were explored, showcasing the versatility of these compounds in generating diverse heterocyclic structures (Yakovenko et al., 2020).
Structural Modification and Anti-Infective Activity
The structural modification of related compounds and their subsequent biological activities have also been a research focus. For instance, new 4-chloro- and 4-alkyl(dialkyl)aminomethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines were synthesized from 4-hydroxymethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines. These compounds displayed significant protistocidal and moderate antibacterial activities, underscoring their potential in developing new anti-infective agents (Zubenko et al., 2020).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXWLWFXKRVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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